1-(2,4-Difluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid
Overview
Description
1-(2,4-Difluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by the presence of difluorophenyl and pyrazole moieties
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Introduction of the difluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the difluorophenyl group is coupled with a halogenated pyrazole intermediate.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, while the pyrazole ring can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The difluorophenyl group can enhance binding affinity to these targets, while the pyrazole ring can modulate the compound’s overall activity.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid: This compound has a similar structure but with different substitution patterns on the phenyl ring, which can affect its chemical and biological properties.
1-(2,4-Difluorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid:
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-10-2-4-11(5-3-10)14-9-16(17(22)23)21(20-14)15-7-6-12(18)8-13(15)19/h2-9H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLVOWXBVUHQLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151077 | |
Record name | 1-(2,4-Difluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618102-18-4 | |
Record name | 1-(2,4-Difluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618102-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Difluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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